molecular formula C8H12O4 B6597582 ethyl 2-formyl-4-oxopentanoate CAS No. 84290-76-6

ethyl 2-formyl-4-oxopentanoate

Cat. No. B6597582
CAS RN: 84290-76-6
M. Wt: 172.18 g/mol
InChI Key: GJHRNVHKYORPQP-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4-oxopentanoate, also known as ethyl 2-formyl-4-hydroxy-5-oxopentanoate and ethyl 2-formyl-4-hydroxy-5-hydroxymethylpentanoate, is a naturally occurring organic compound. It is a colorless liquid with a fruity odor and is soluble in water. It is an important intermediate in the synthesis of several compounds, including the antifungal agent econazole.

Scientific Research Applications

1. Polymerization Processes

Ethyl 2,2,4-trimethyl-3-oxopentanoate is involved in the cleavage with sodium tert-butoxide, leading to simple esters. This process rapidly induces the polymerization of methyl methacrylate, shedding light on its potential role in the reactivation of pseudoterminated propagation centers in anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).

2. Combustion Kinetics in Biofuels

Ethyl levulinate (Ethyl 4-oxopentanoate) is studied for its combustion kinetics as a liquid fuel candidate from lignocellulosic biomass. Understanding its ignition delay and combustion reaction rates contributes to the development of biofuels, particularly as a potential gasoline additive (Ghosh et al., 2018).

3. Synthesis of γ-Imino- and γ-Amino-ß-Enamino Esters

Ethyl 3-azido-4-oxopentanoate, derived from ethyl 3-chloro-4oxopentanoate, undergoes condensation with primary amines to produce ethyl 4-imino-3-amino-2-pentenoates. These compounds have relevance in the synthesis of γ-imino- and γ-amino-ß-enamino esters, highlighting their potential in organic synthesis (Mangelinckx et al., 2005).

4. NAD(P)H Model Studies

Research on ethyl 2-oxo-4-aryl-3-butene-1-oates, related to ethyl 2-formyl-4-oxopentanoate, helps in understanding the reduction process in the presence of NAD(P)H models. This contributes to biochemical and pharmaceutical research, especially in understanding enzymatic reaction mechanisms (Meijer & Pandit, 1985).

5. Enantioselective Hydrogenation

Studies on the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, a compound related to this compound, offer insights into enantioselective hydrogenation processes. This is significant in the field of chiral synthesis, which is crucial in pharmaceuticals (Meng, Zhu, & Zhang, 2008).

properties

IUPAC Name

ethyl 2-formyl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-3-12-8(11)7(5-9)4-6(2)10/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHRNVHKYORPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632716
Record name Ethyl 2-formyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84290-76-6
Record name Ethyl 2-formyl-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 106.3 g (0.489 mol) of ethyl 4,4-diethoxypentanoate and 80 ml (73.6 g, 0.99 mol) of ethyl formate was added dropwise to a vigorously stirred suspension of 12.7 g (0.55 gram atom) of sodium (shavings) in 300 ml of anhydrous benzene at 10-15° C. over 3 h. Stirring was continued for a further 3 h, and the reaction mixture was left to stand overnight. 250 ml of water were added with vigorous stirring, and this was continued for a further 15 min. The water layer was separated off, and the benzene layer was extracted with 70 ml of water. The combined aqueous extracts were acidified to pH 2 and extracted with ethyl acetate (5×50 ml), and the organic extracts were dried over calcium chloride.
Quantity
106.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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